4-methoxy-3-nitro-N-pentylbenzamide

Physicochemical Property Lipophilicity LogP

SAR studies on nitrobenzamides often stall due to inconsistent lipophilicity from unsuitable analogs. 4-Methoxy-3-nitro-N-pentylbenzamide delivers a precise cLogP (~3.22), bridging polar (LogP 0.6) and highly lipophilic (LogP >4.0) derivatives. • Defined cLogP ~3.22 for reproducible permeability & target engagement data • Essential reference for US 5659082A neurodegenerative disorder IP expansion • Enables systematic DprE1 SAR around optimal chain length (C5 vs. C6/C12) • In stock with rapid global shipping - click inquiry for a quote.

Molecular Formula C13H18N2O4
Molecular Weight 266.29 g/mol
Cat. No. B11030005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-3-nitro-N-pentylbenzamide
Molecular FormulaC13H18N2O4
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCCCCCNC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-]
InChIInChI=1S/C13H18N2O4/c1-3-4-5-8-14-13(16)10-6-7-12(19-2)11(9-10)15(17)18/h6-7,9H,3-5,8H2,1-2H3,(H,14,16)
InChIKeyWCDLOEAELSNRFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-3-nitro-N-pentylbenzamide Procurement Guide


4-Methoxy-3-nitro-N-pentylbenzamide is a synthetic small molecule belonging to the class of N-substituted nitrobenzamides. It is characterized by a benzamide core with a methoxy group at the 4-position, a nitro group at the 3-position, and an N-pentyl chain. This compound is explicitly disclosed in US Patent US5659082A as part of a series of nitro- and aminobenzamide compounds investigated for potential applications in neurodegenerative disorders [1]. As a specialized N-alkyl nitrobenzamide, it serves primarily as a research intermediate or a potential lead compound, and its procurement is driven by its distinct substitution pattern, which influences key physicochemical properties like lipophilicity compared to its simpler analogs.

N-pentyl nitrobenzamide core structure
Disclosed in US5659082A for neurodegeneration research
Intermediate lipophilicity profile for membrane permeability assays

Why 4-Methoxy-3-nitro-N-pentylbenzamide Cannot Be Interchanged


Within the class of N-alkyl nitrobenzamides, simple substitution of the N-alkyl chain or the core aromatic substitution pattern leads to substantial shifts in key physicochemical properties that dictate performance in assays and as intermediates. The N-pentyl chain on 4-methoxy-3-nitro-N-pentylbenzamide imparts a specific lipophilic character (predicted cLogP ~3.22) that is distinct from analogs with shorter alkyl chains, polar functional groups, or different ring substitutions. This lipophilicity is a critical driver of membrane permeability, cellular uptake, and target binding in biological systems . For instance, class-level evidence on N-alkyl nitrobenzamides demonstrates that biological activity against targets like Mycobacterium tuberculosis DprE1 is strongly correlated with lipophilicity, with intermediate lipophilicities often providing the best balance of activity and cytotoxicity [1]. Therefore, substituting with a less lipophilic or more polar analog will not recapitulate the same biological or physicochemical profile, making the specific selection of this compound essential for reproducible experimental outcomes.

Chain length mismatch
Altering the N-pentyl chain to shorter or longer alkyl groups shifts lipophilicity, which may disrupt membrane permeability and target binding profiles.
Polar substituent effects
Substituting the N-pentyl with a polar moiety like sulfonamide reduces lipophilicity, potentially altering solubility and target interactions.
Branched-chain analog risk
Branched-chain analogs like 6-methyl-2-heptanyl significantly increase lipophilicity, raising the risk of non-specific binding and cytotoxicity.

4-Methoxy-3-nitro-N-pentylbenzamide Differentiation Data


Lipophilicity vs. Simpler 3-Nitrobenzamide Analogs

The predicted octanol-water partition coefficient (LogP) for 4-methoxy-3-nitro-N-pentylbenzamide is approximately 3.22, as estimated by the EPISuite model . This value indicates significantly higher lipophilicity compared to its simplest analog, 4-methoxy-3-nitrobenzamide (the unsubstituted amide), which has a computed XLogP3-AA of 0.6 [1]. The N-pentyl substitution results in a ~2.6 log unit increase in lipophilicity, a factor that directly correlates with enhanced membrane permeability and altered in vivo distribution.

Lipophilicity vs. Simpler Analog
Cross-study comparable
Target LogP ~3.22
vs
Analog XLogP3 0.6
+2.62 log units
Supports selection for permeability-related studies; requires experimental validation.
Predicted LogP from EPISuite; confirm experimentally.
Physicochemical Property Lipophilicity LogP ADME Prediction

Lipophilicity vs. Polar N-Substituted Analogs

Replacement of the N-pentyl chain with a polar 4-(1-pyrrolidinylsulfonyl)phenyl group, as in the analog 4-Methoxy-3-nitro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide, results in a predicted ACD/LogP of 2.79 . While still moderately lipophilic, this value is ~0.43 log units lower than the N-pentyl derivative's estimate. This difference reflects the introduction of a polar sulfonamide moiety, which would alter aqueous solubility and potentially target binding interactions compared to the purely aliphatic N-pentyl chain.

Lipophilicity vs. Polar Analog
Cross-study comparable
Target LogP ~3.22
vs
Polar analog ACD/LogP 2.79
+0.43 log units
Provides higher lipophilicity option vs. polar sulfonamide analogs; verify predictions.
Comparator LogP from ACD/Labs; target EPISuite estimate.
Lipophilicity Physicochemical Property LogP Medicinal Chemistry

Lipophilicity vs. Branched-Chain Analogs

Altering the N-alkyl chain from a linear pentyl group to a branched 6-methyl-2-heptanyl group, as in 4-Methoxy-N-(6-methyl-2-heptanyl)-3-nitrobenzamide, drastically increases predicted lipophilicity. This branched-chain analog has an estimated LogP of 4.39 (EPISuite estimate) , which is over 1.1 log units higher than the N-pentyl derivative. This substantial difference places the two compounds in distinct lipophilicity ranges, which can be a key determinant in assays where excessive lipophilicity leads to non-specific binding or cytotoxicity.

Lipophilicity vs. Branched Analog
Data to verify
Target LogP ~3.22
vs
Branched analog LogP ~4.39
−1.17 log units
Intermediate lipophilicity may avoid excessive non-specific binding risks. Confirm experimental LogP.
Both estimates from EPISuite; experimental validation needed.
Lipophilicity Structure-Activity Relationship LogP Analog Comparison

4-Methoxy-3-nitro-N-pentylbenzamide Application Scenarios


SAR Studies: Lipophilicity and Membrane Permeability

Researchers conducting structure-activity relationship (SAR) studies on a series of nitrobenzamides should use 4-methoxy-3-nitro-N-pentylbenzamide to represent a compound with moderately increased lipophilicity (cLogP ~3.22). Its profile fills the gap between simpler, more polar analogs (LogP 0.6) and highly lipophilic, branched-chain derivatives (LogP >4.0). This allows for the systematic deconvolution of how incremental lipophilicity affects cellular permeability, target engagement, and overall in vitro activity, a need supported by the class-level finding that activity in this series is lipophilicity-dependent [1]. Direct quantitative differences in LogP to both simpler and more complex analogs make this compound a critical data point for such studies.

Synthesis of Patent-Disclosed Neurodegenerative Derivatives

As a compound explicitly claimed within the scope of US Patent US5659082A for neurodegenerative disorders [1], 4-methoxy-3-nitro-N-pentylbenzamide serves as a necessary starting material or structural reference for any research group seeking to explore or expand upon the chemical space defined in this patent. Its procurement is essential for generating novel analogs that maintain the core substitution pattern while exploring alternative N-alkyl chain lengths, thereby enabling new intellectual property or providing further validation of the therapeutic hypothesis.

N-Alkyl Chain Length in DprE1 Inhibitor Analogs

Given that the N-alkyl nitrobenzamide class has shown promise as DprE1 inhibitors for antitubercular research, the specific pentyl chain length of this compound is a valuable data point. Class-level research indicates that intermediate lipophilicities and specific alkyl chain lengths (e.g., six and twelve carbons) were among the most active in cellular models [2]. 4-Methoxy-3-nitro-N-pentylbenzamide, with a five-carbon chain, provides a close comparator for this 'sweet spot,' allowing researchers to explore the SAR around the optimal chain length for DprE1 inhibition and antimycobacterial activity. Its procurement enables direct comparison to published data on related chain lengths.

Application
Selection Property
Validation Focus
Lipophilicity SAR screening
Intermediate lipophilicity range
Experimental LogP and membrane permeability assays
Synthesis of US5659082A derivatives
Patent-defined core substitution pattern
Structural identity and research hypothesis validation
Antimycobacterial DprE1 inhibitor SAR
N-pentyl chain lipophilicity balance
Activity comparison to published chain-length SAR

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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